
5-Cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . The compound is known for its broad application in coupling reactions, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is synthesized through a series of reactions involving ferrocene and phosphine derivatives.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is extensively used as a ligand in various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions .
Biology and Medicine: While its primary applications are in synthetic chemistry, the compound’s derivatives are being explored for potential biological and medicinal applications, including as catalysts in drug synthesis .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in industrial processes .
Mecanismo De Acción
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic cycles. The compound coordinates with palladium to form active catalytic species that facilitate various coupling reactions. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Comparación Con Compuestos Similares
- 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene (QPhos)
- 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene
- Bis[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium (0)
Uniqueness: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene stands out due to its steric hindrance, which provides enhanced selectivity and efficiency in catalytic reactions. This makes it a preferred ligand in many palladium-catalyzed processes .
Propiedades
Fórmula molecular |
C40H39FeP-6 |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
5-cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron |
InChI |
InChI=1S/C27H17.C13H22P.Fe/c1-2-8-18(7-1)27-23-12-6-5-11-21(23)17-26-24(27)14-13-22-15-19-9-3-4-10-20(19)16-25(22)26;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-17H;7-10H,1-6H3;/q-5;-1; |
Clave InChI |
XCFKFLUYMSMXOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[CH-]1[CH-][CH-][C-]([CH-]1)C2=C3C=CC4=CC5=CC=CC=C5C=C4C3=CC6=CC=CC=C62.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


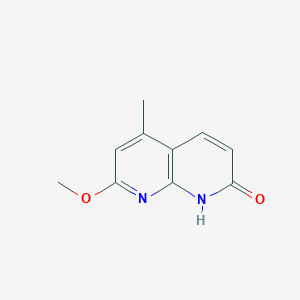

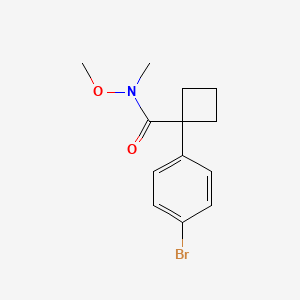
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
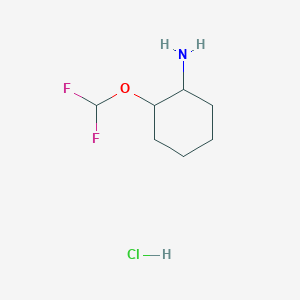

![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)

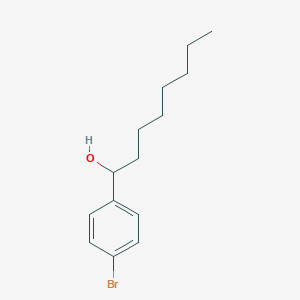

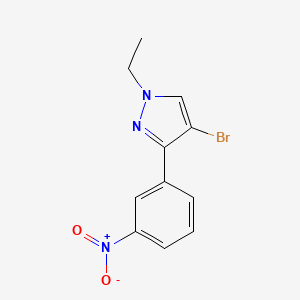
![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)


